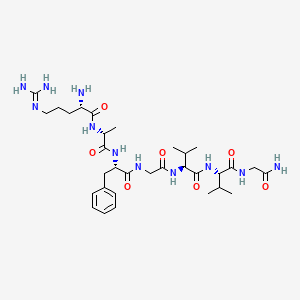

N~5~-(Diaminomethylidene)-L-ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide

Beschreibung

N~5~-(Diaminomethyliden)-L-Ornithyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valylglycinamid ist eine komplexe Peptidverbindung. Es besteht aus mehreren Aminosäuren, die miteinander verbunden sind und eine einzigartige Struktur bilden, die potenzielle Anwendungen in verschiedenen wissenschaftlichen Bereichen hat. Diese Verbindung ist aufgrund ihrer komplizierten Struktur und potenziellen biologischen Aktivitäten von besonderem Interesse.

Eigenschaften

CAS-Nummer |

649727-63-9 |

|---|---|

Molekularformel |

C32H53N11O7 |

Molekulargewicht |

703.8 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C32H53N11O7/c1-17(2)25(30(49)38-15-23(34)44)43-31(50)26(18(3)4)42-24(45)16-39-29(48)22(14-20-10-7-6-8-11-20)41-27(46)19(5)40-28(47)21(33)12-9-13-37-32(35)36/h6-8,10-11,17-19,21-22,25-26H,9,12-16,33H2,1-5H3,(H2,34,44)(H,38,49)(H,39,48)(H,40,47)(H,41,46)(H,42,45)(H,43,50)(H4,35,36,37)/t19-,21+,22+,25+,26+/m1/s1 |

InChI-Schlüssel |

FMBLWXDISWHQBX-DEZQZRQMSA-N |

Isomerische SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N5-(Diaminomethyliden)-L-Ornithyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valylglycinamid erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess beinhaltet:

Aktivierung von Aminosäuren: Aminosäuren werden mit Reagenzien wie HBTU oder DIC aktiviert.

Kopplung: Die aktivierten Aminosäuren werden an die harzgebundene Peptidkette gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kopplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird mit einer starken Säure wie Trifluoressigsäure (TFA) vom Harz abgespalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche SPPS-Protokolle, jedoch in größerem Maßstab, befolgen. Automatisierung und Optimierung der Reaktionsbedingungen sind für eine effiziente Produktion entscheidend. Hochleistungsflüssigchromatographie (HPLC) wird häufig zur Reinigung verwendet.

Analyse Chemischer Reaktionen

Reaktionstypen

N~5~-(Diaminomethyliden)-L-Ornithyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valylglycinamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann bestimmte Aminosäurereste, wie z. B. Methionin oder Cystein, modifizieren.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Alkylierungsmittel oder Acylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten spezifischen Aminosäureresten ab. So führt beispielsweise die Oxidation von Methionin zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiole ergibt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N5-(Diaminomethyliden)-L-Ornithyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valylglycinamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Zellen. Diese Wechselwirkungen können verschiedene Signalwege modulieren und zu Veränderungen des Zellverhaltens führen. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber sie können Enzyme, Rezeptoren und andere Proteine umfassen, die an wichtigen zellulären Prozessen beteiligt sind.

Wirkmechanismus

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in critical cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N~5~-(Diaminomethyliden)-L-Ornithyl-L-Valyl-L-Tyrosyl-L-Valyl-L-Histidyl-L-Prolyl-L-Tryptophan

- N~5~-(Diaminomethyliden)-L-Ornithyl-L-Lysyl-L-alpha-Aspartyl-L-Valyl-L-Tyrosin

Einzigartigkeit

N~5~-(Diaminomethyliden)-L-Ornithyl-D-Alanyl-L-Phenylalanylglycyl-L-Valyl-L-Valylglycinamid ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

N~5~-(Diaminomethylidene)-L-ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a complex peptide compound that exhibits significant biological activity. This article explores its synthesis, biological mechanisms, and potential applications in medicine and biotechnology.

Chemical Structure and Synthesis

The compound is characterized by a unique sequence of amino acids, including ornithine, alanine, phenylalanine, glycine, and valine. The presence of the diaminomethylidene group enhances its biological properties. The synthesis typically involves Solid-Phase Peptide Synthesis (SPPS) , a method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Synthesis Steps:

- Coupling : Amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.

- Deprotection : Protecting groups on amino acids are removed using TFA.

- Cleavage : The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and water.

Biological Mechanisms

The biological activity of N~5~-(Diaminomethylidene)-L-ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is attributed to its interactions with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.

- Enzyme Interaction : It can act as a substrate or inhibitor for enzymes, influencing metabolic processes.

- Cellular Uptake : The structure facilitates cellular uptake, enhancing its efficacy as a therapeutic agent.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological applications:

- Antimicrobial Activity : Research indicates that similar peptide compounds exhibit antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics.

- Cancer Therapy : Peptides with similar structures have been investigated for their ability to inhibit tumor growth and metastasis by targeting cancer cell receptors.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of peptide compounds, N~5~-(Diaminomethylidene)-L-ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the peptide structure could enhance its potency.

Case Study 2: Cancer Cell Inhibition

A research project focused on the effects of similar peptides on cancer cell lines showed that compounds with structural similarities to N~5~-(Diaminomethylidene)-L-ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide inhibited cell proliferation by inducing apoptosis in breast cancer cells. This highlights the potential for therapeutic development in oncology.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | Notable Findings |

|---|---|---|---|

| L-Phenylalanylglycyl-N~5~-carbamoyl-L-ornithine | High | Antimicrobial | Effective against Gram-positive bacteria |

| L-Valyl-N~5~-carbamoyl-D-alanine | Moderate | Cytotoxic | Induced apoptosis in leukemia cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.